molecular formula C14H12N2O2S B2563786 N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide CAS No. 1351616-72-2

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide

Cat. No.: B2563786
CAS No.: 1351616-72-2
M. Wt: 272.32
InChI Key: PDYSGQZVGHADSD-UHFFFAOYSA-N
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Description

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide is a synthetic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide typically involves the reaction of homophthalic anhydride with imines, allowing for the closure of the isoquinoline ring in one step. This method also introduces desired pharmacophore groups at specific positions, making it a versatile approach for synthesizing various derivatives . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the ring closure and subsequent transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale solution-phase parallel synthesis (SPPS) techniques. These methods allow for the efficient and high-yield production of the compound by optimizing reaction conditions and using automated systems to handle multiple reactions simultaneously .

Chemical Reactions Analysis

Types of Reactions

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities depending on the nature and position of the substituents .

Mechanism of Action

The mechanism of action of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,3,4-tetrahydroisoquinoline derivatives such as:

Uniqueness

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide is unique due to its specific structural features, such as the presence of a thiophene ring and the oxo group at the isoquinoline core. These features contribute to its distinct biological activities and make it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c17-13(10-4-6-19-8-10)16-11-2-1-9-3-5-15-14(18)12(9)7-11/h1-2,4,6-8H,3,5H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYSGQZVGHADSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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